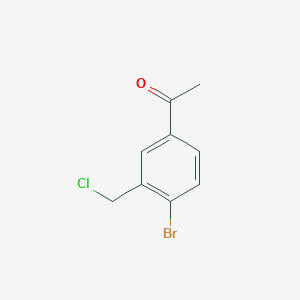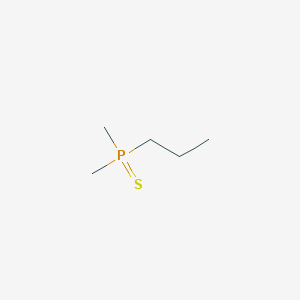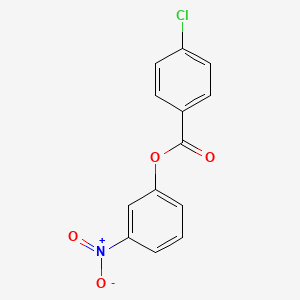
5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: is a member of the 5-aminopyrazole derivatives family, known for their bioactive properties. This compound is utilized in various fields, including pharmaceuticals and agrochemicals, due to its versatile chemical structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of p-methyl-benzoylacetonitrile with hydrazine derivatives. The reaction proceeds through the formation of hydrazones, which then cyclize to form the pyrazole ring . This process can be carried out under reflux conditions in ethanol.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free microwave-assisted synthesis has been explored to reduce environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a starting material for synthesizing various bioactive fused polycyclic pyrazoles and triazines . It serves as a building block for complex molecular architectures.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors. The compound’s bioactivity makes it a candidate for anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the agrochemical industry, the compound is used to develop new pesticides and herbicides due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-Amino-3-(4-bromophenyl)pyrazole
- 5-Amino-3-(2-thienyl)pyrazole
Comparison: Compared to its analogs, 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile exhibits unique reactivity due to the presence of the cyano group, which can participate in additional chemical transformations. This makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Propiedades
Fórmula molecular |
C11H10N4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-7-2-4-8(5-3-7)10-9(6-12)11(13)15-14-10/h2-5H,1H3,(H3,13,14,15) |
Clave InChI |
SWUAKDRDFUUISX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=NN2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
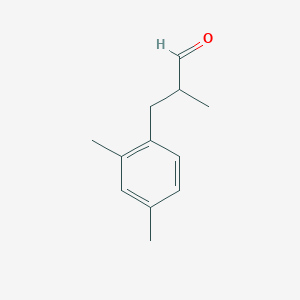
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

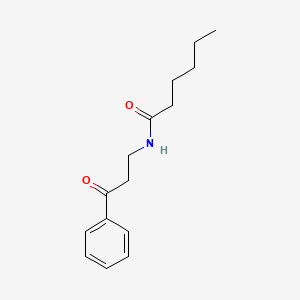

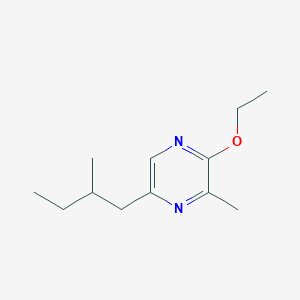
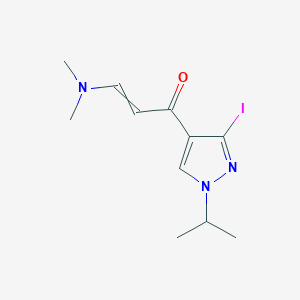
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)

